molecular formula C18H17F3N6O B2603045 3-(1H-pyrazol-1-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide CAS No. 2034520-30-2

3-(1H-pyrazol-1-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide

Cat. No.: B2603045
CAS No.: 2034520-30-2
M. Wt: 390.37
InChI Key: YYUXEGBEHSCYAP-UHFFFAOYSA-N
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Description

3-(1H-pyrazol-1-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C18H17F3N6O and its molecular weight is 390.37. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of the compound 3-(1H-pyrazol-1-yl)-N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide Similar compounds bearing a [1,2,4]triazolo[4,3-a]pyrazine moiety have been identified as potential c-met kinase inhibitors . c-Met kinase plays a crucial role in cellular growth, survival, and migration .

Mode of Action

The exact mode of action of 3-(1H-pyrazol-1-yl)-N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide Similar compounds have shown excellent anti-tumor activity and superior c-met kinase inhibition ability at the nanomolar level . This suggests that the compound may interact with its target, inhibiting its function and leading to downstream effects.

Biochemical Pathways

The biochemical pathways affected by 3-(1H-pyrazol-1-yl)-N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide The inhibition of c-met kinase can affect various cellular processes, including cell growth and migration .

Pharmacokinetics

The ADME properties of 3-(1H-pyrazol-1-yl)-N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide Similar compounds have shown potent nampt activity accompanied with attenuated cyp direct inhibition (di) towards multiple cyp isoforms . This suggests that the compound may have good bioavailability and less potential for drug-drug interactions.

Result of Action

The molecular and cellular effects of 3-(1H-pyrazol-1-yl)-N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide Similar compounds have exhibited excellent anti-tumor activity against various cancer cell lines .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3-(1H-pyrazol-1-yl)-N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide The trifluoromethyl group is often used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation . This suggests that the compound may be stable and effective in various environments.

Properties

IUPAC Name

3-pyrazol-1-yl-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N6O/c19-18(20,21)13-5-8-26-15(10-13)24-25-16(26)11-22-17(28)12-3-1-4-14(9-12)27-7-2-6-23-27/h1-4,6-7,9,13H,5,8,10-11H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYUXEGBEHSCYAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2CNC(=O)C3=CC(=CC=C3)N4C=CC=N4)CC1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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